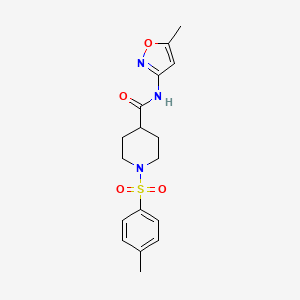![molecular formula C22H27N5O B4436025 2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4436025.png)
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide
Overview
Description
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a methyl group and a piperazine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}benzamide involves multiple steps. The reaction conditions typically involve the use of organic solvents such as methanol and dimethylformamide, with temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher efficiency and yield. This might involve continuous flow reactors and advanced purification techniques to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like hydrazine hydrate over Raney nickel can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetone at 40°C.
Reduction: Hydrazine hydrate over Raney nickel at reflux temperature.
Substitution: Nucleophilic substitution using imidazole or quinolin-5-amine in methanol.
Major Products
The major products formed from these reactions include various substituted benzamides and benzodiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in protein profiling studies.
Medicine: Explored for its antileukemic properties, particularly in the synthesis of imatinib.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}benzamide involves its interaction with specific molecular targets. For instance, in the context of its antileukemic properties, it acts as an ATP-competitive inhibitor of the Bcr-Abl protein tyrosine kinase . This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine derivative used in the treatment of schizophrenia.
2-Methyl-AP-237: An acyl piperazine opioid with structural similarities but different pharmacological properties.
Uniqueness
2-Methyl-N-{1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}benzamide is unique due to its specific combination of a benzamide core with a piperazine and benzodiazole moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-6-4-5-7-18(16)22(28)23-17-8-9-20-19(14-17)24-21(26(20)3)15-27-12-10-25(2)11-13-27/h4-9,14H,10-13,15H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAWXTKEIOZUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4,5-trimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435943.png)




![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4435986.png)

methanone](/img/structure/B4436018.png)
![1-{2-[(4-Ethylphenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B4436039.png)
![2-methyl-4-(4-phenyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4436043.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4436056.png)
![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4436066.png)
